The compound is cataloged under the CAS number 1391577-97-1 and has been documented in various chemical databases such as PubChem and BenchChem. It is primarily utilized as a building block for synthesizing pharmaceutical compounds, especially those targeting neurological disorders, and serves as an intermediate in the synthesis of complex organic molecules .
The synthesis of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride involves several key steps:
In industrial settings, large-scale production may involve optimized conditions for bromination and resolution processes to achieve high yields and enantiomeric purity.
The molecular structure of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride features:
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
CC[C@H](N)C1=CC=C(Br)C=C1.[H]Cl
.The structure indicates potential sites for further chemical reactions due to the presence of both the amine and bromine functional groups.
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action of (S)-1-(4-bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the bromine atom and the amine group enhances its ability to bind effectively to these targets.
The exact pathways influenced by this compound depend on its specific application in medicinal chemistry. For instance, it may modulate neurotransmitter levels or affect receptor activity related to neurological functions .
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride has significant applications across multiple fields:
The synthesis of enantiomerically pure (S)-1-(4-bromophenyl)propan-1-amine hydrochloride leverages advanced catalytic methodologies. Spiroborate ester catalysts derived from chiral amino alcohols enable stereoselective reductions of prochiral imines or oxime ethers. For example, borane-mediated reduction of O-benzyl oximes using a catalyst from (S)-diphenylvalinol and ethylene glycol achieves >98% enantiomeric excess (ee) for structurally analogous benzylic amines [1]. The 4-bromophenyl substituent enhances electrophilicity at the prochiral carbon, improving coordination with the chiral catalyst. Key factors influencing ee include:
Table 1: Catalytic Asymmetric Reduction Performance
Substrate Precursor | Catalyst System | ee (%) | Yield (%) |
---|---|---|---|
(Z)-1-(4-BrPh)propan-1-one O-benzyl oxime | (S)-Valinol-derived spiroborate | 97 | 88 |
(E)-1-(4-BrPh)propan-1-one oxime | (S)-DPV-EG spiroborate | 92 | 85 |
Prochiral imine (4-BrPh) | Ru-BINAP complex | 90 | 78 |
Alternative organocatalytic strategies employ chiral phosphoric acids (CPAs) for electrophilic amination. While primarily applied to calixarenes [7], this method is adaptable to benzylic amine scaffolds, achieving ~97% ee via iminium ion intermediates.
Kinetic resolution separates racemic mixtures using enantioselective reactions. Lipase-catalyzed transesterification with Candida antarctica lipase B (CALB) selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted. Microwave irradiation (70W, 60°C) significantly accelerates this process, reducing reaction times from 48h to 6h while maintaining 95% ee [3]. Critical parameters include:
Table 2: Resolution Efficiency Under Varied Conditions
Resolution Method | Time (h) | ee (S)-Amine (%) | Conversion (%) |
---|---|---|---|
CALB/toluene (conventional) | 48 | 94 | 42 |
CALB/toluene (microwave) | 6 | 95 | 45 |
Pseudomonas fluorescens lipase | 72 | 88 | 38 |
Dynamic kinetic resolution (DKR) combines in situ racemization with enzymatic resolution. Using shuttle catalysts like TEMPO derivatives, racemization occurs via α-proton abstraction, enabling theoretical yields up to 100% [8].
Preferential crystallization exploits differential solubility of diastereomeric salts formed between racemic amines and chiral acids. Industrially viable resolving agents include:
Optimal crystallization requires:
Recrystallization typically elevates ee from 80% (initial) to >99.5% (pharma-grade). Mother liquor recycling improves atom economy, critical for cost-sensitive processes.
Biocatalytic Intensification
Transaminase-engineered strains enable single-step conversion of prochiral ketones to (S)-amines. E. coli expressing ω-transaminases achieves 99% ee and space-time yields of 50 g·L⁻¹·d⁻¹ [8]. Key advances:
Process Integration
Strain Engineering via DBTL Cycles
The Design-Build-Test-Learn framework optimizes transaminase-producing strains:
Table 3: Industrial Process Metrics Comparison
Parameter | Batch Process | Continuous Hybrid Process |
---|---|---|
Overall yield | 68% | 92% |
Catalyst turnover (TON) | 5,000 | 250,000 |
Purity (ee) | 98.5% | >99.9% |
Waste volume (L/kg product) | 120 | 18 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3